

An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(tert-
Butylcarbonylamino)phenylboronic
acid

Cat. No.: B028141

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-(tert-Butylcarbonylamino)phenylboronic acid**, a vital reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, with a focus on practical, field-proven insights.

Introduction

2-(tert-Butylcarbonylamino)phenylboronic acid, often referred to as 2-(Pivalamido)phenylboronic acid, is an organoboron compound that has garnered significant attention in synthetic organic chemistry. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the bulky tert-butylcarbonylamino (pivalamido) group at the ortho position to the boronic acid moiety imparts unique reactivity and stability, making it an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.^[1]

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of **2-(tert-Butylcarbonylamino)phenylboronic acid** is paramount for its effective handling, storage, and application in synthesis.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[2][3]
Molecular Weight	221.06 g/mol	[2][3]
CAS Number	146140-95-6	[2][3]
Appearance	Solid	[4]
Melting Point	296.5°C to 297.5°C	[2]
Solubility	Soluble in most polar organic solvents; poorly soluble in hexanes.	[5]

The structure of **2-(tert-Butylcarbonylamino)phenylboronic acid** is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an adjacent tert-butylcarbonylamino group. This ortho-substitution pattern is crucial to its reactivity profile.

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, typical spectroscopic data for confirming the identity and purity of **2-(tert-Butylcarbonylamino)phenylboronic acid** include:

- ¹H NMR: Resonances corresponding to the aromatic protons, the N-H proton of the amide, and the singlet for the tert-butyl group.
- ¹³C NMR: Signals for the aromatic carbons, the amide carbonyl carbon, and the carbons of the tert-butyl group.

- IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and B-O-H stretches of the boronic acid.
- Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[\[6\]](#)

Illustrative Synthetic Protocol

A general, reliable method for the laboratory-scale synthesis of **2-(tert-Butylcarbonylamino)phenylboronic acid** is outlined below. This protocol is designed to be self-validating through careful control of reaction conditions and purification steps.

Step 1: Grignard Reagent Formation

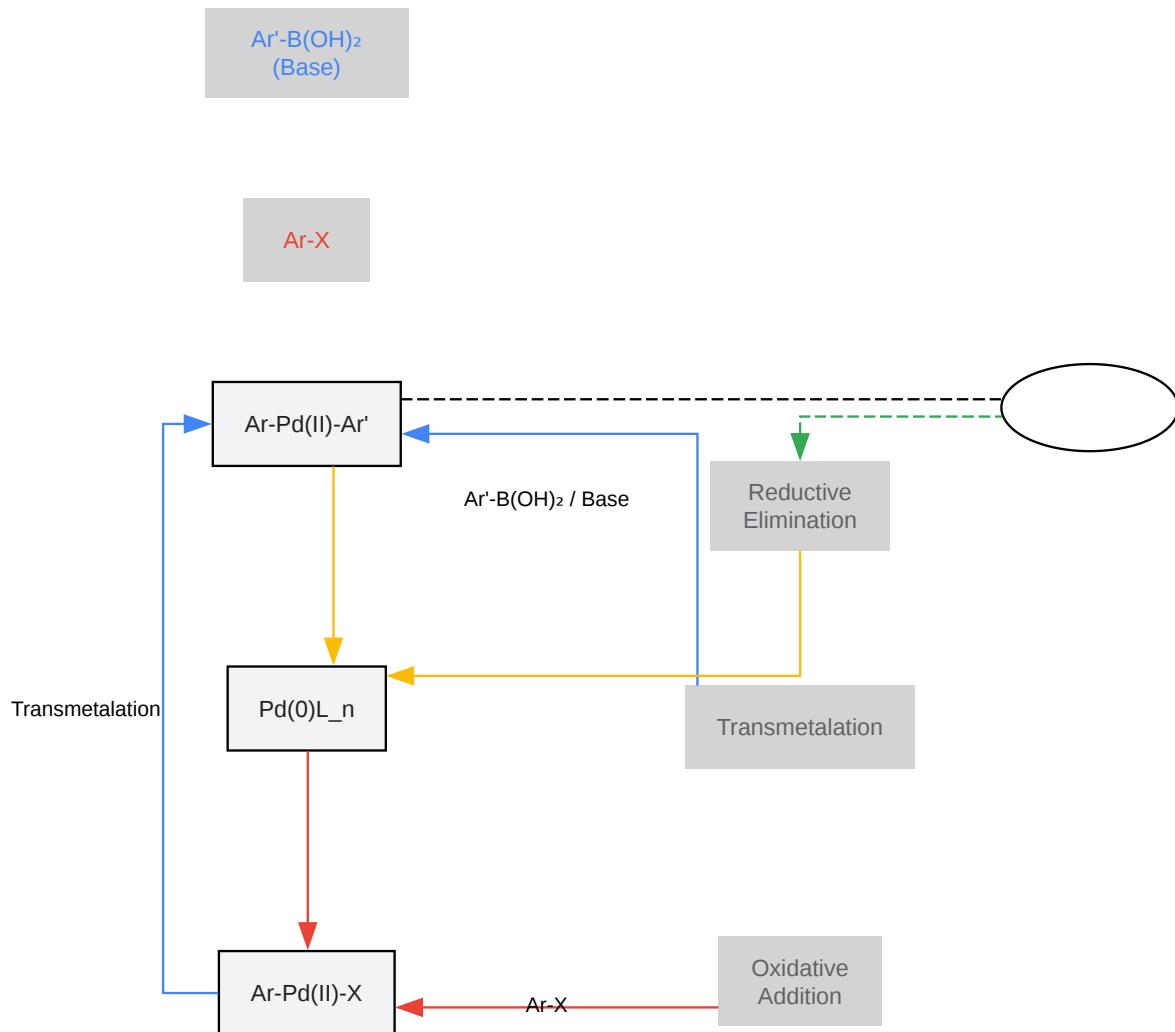
- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add magnesium turnings.
- Add a small crystal of iodine to initiate the reaction.
- Slowly add a solution of 2-bromo-N-tert-butyylaniline in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
- Maintain a gentle reflux until all the magnesium has been consumed, indicating the formation of the Grignard reagent.

Step 2: Borylation

- Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard solution. The reaction is highly exothermic and should be controlled carefully.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

- Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **2-(tert-Butylcarbonylamino)phenylboronic acid**.

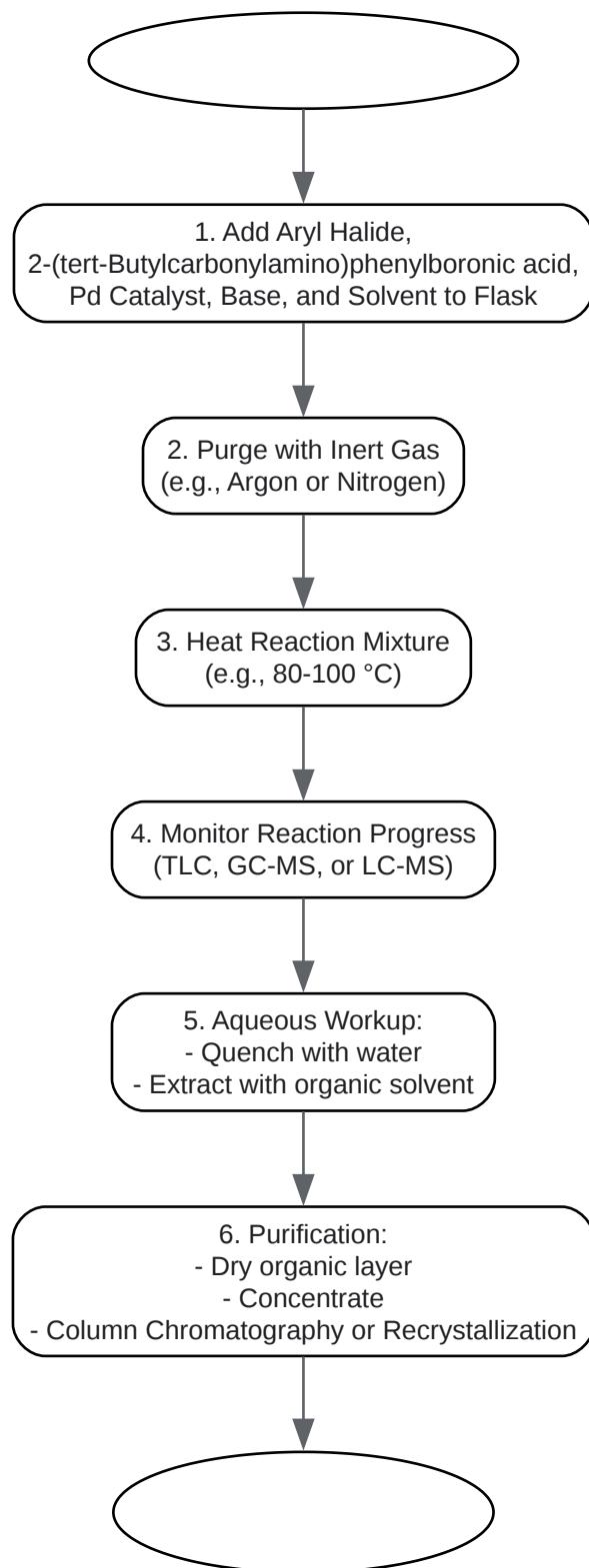

Part 3: Applications in Organic Synthesis

The primary application of **2-(tert-Butylcarbonylamino)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

[7]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[8] The general catalytic cycle is depicted below.



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The tert-butylcarbonylamino group in the ortho position can influence the reaction's outcome through steric and electronic effects, often leading to high yields and selectivity.[9]

Experimental Workflow: A Typical Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Part 4: Stability, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of **2-(tert-Butylcarbonylamino)phenylboronic acid**.

- Stability: Boronic acids are generally stable but can undergo dehydration to form boroxines, particularly upon heating.^[5] It is advisable to store the compound in a cool, dry place.
- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[2] The compound may cause skin and eye irritation.^[2] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
- Storage: Store in a tightly sealed container away from moisture and heat.^[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. [2-\(tert-Butoxycarbonylamino\)phenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific](#) [fishersci.com]
- 3. [146140-95-6 CAS MSDS \(2-\(TERT-BUTYLCARBONYLAMINO\)PHENYLBORONIC ACID\) Melting Point Boiling Point Density CAS Chemical Properties](#) [chemicalbook.com]
- 4. [2-\(tert-Butylcarbonylamino\)phenylboronic acid AldrichCPR 146140-95-6](#) [sigmaaldrich.com]
- 5. [Phenylboronic acid - Wikipedia](#) [en.wikipedia.org]
- 6. [US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents](#) [patents.google.com]
- 7. [Applications of Suzuki Coupling Reaction](#) [bocsci.com]

- 8. mdpi-res.com [mdpi-res.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028141#2-tert-butylcarbonylamino-phenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com